Product packaging for 1-(Bromomethyl)-2-chloro-3-methoxybenzene(Cat. No.:CAS No. 354138-68-4)

1-(Bromomethyl)-2-chloro-3-methoxybenzene

Cat. No.: B1379068
CAS No.: 354138-68-4
M. Wt: 235.5 g/mol
InChI Key: FWDCBEXSSVMZBH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-3-methoxybenzene is a halogenated aromatic compound with a bromomethyl (-CH₂Br) group at position 1, chlorine (-Cl) at position 2, and methoxy (-OCH₃) at position 3 on the benzene ring. This arrangement creates a unique electronic and steric profile:

  • Substituent Effects: The electron-withdrawing chlorine and bromomethyl groups contrast with the electron-donating methoxy group, influencing reactivity in substitution or coupling reactions.
  • Applications: Bromomethyl derivatives are widely used as alkylating agents in organic synthesis, particularly in pharmaceutical intermediates (e.g., nicotinic receptor ligands, as seen in ) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO B1379068 1-(Bromomethyl)-2-chloro-3-methoxybenzene CAS No. 354138-68-4

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDCBEXSSVMZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354138-68-4
Record name 1-(bromomethyl)-2-chloro-3-methoxybenzene
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Preparation Methods

Bromination of 2-Chloro-3-methoxytoluene

The predominant synthetic route involves the bromination of 2-chloro-3-methoxytoluene (also called 2-chloro-3-methoxybenzyl) to introduce the bromomethyl group. This method is widely reported due to its straightforwardness and efficiency.

  • Reagents and Conditions:

    • Brominating agents: N-bromosuccinimide (NBS) is commonly used due to its selectivity for benzylic bromination.
    • Initiators: Radical initiators such as benzoyl peroxide or light (UV) irradiation are employed to facilitate radical bromination.
    • Solvents: Non-polar solvents like carbon tetrachloride or toluene are preferred to maintain reaction control and solubility.
    • Temperature: Typically reflux conditions are maintained to optimize yield.
  • Mechanism:
    The reaction proceeds via a radical chain mechanism where the benzylic hydrogen of 2-chloro-3-methoxytoluene is abstracted, followed by bromine radical substitution to form the bromomethyl group.

  • Advantages:

    • High regioselectivity for benzylic position.
    • Good yields (often above 80%).
    • Mild reaction conditions.
  • Limitations:

    • Requires careful control to avoid overbromination or side reactions.
    • Use of hazardous solvents (e.g., carbon tetrachloride) necessitates safety precautions.

Alternative Bromination Methods

  • Direct Bromination Using Molecular Bromine:
    Molecular bromine can be used for benzylic bromination; however, it is less selective and may lead to polybrominated by-products. Controlled addition and temperature regulation are critical.

  • Photochemical Bromination:
    Utilizing UV light to initiate radical bromination with NBS or bromine can improve selectivity and reduce reaction times.

  • Continuous Flow Synthesis:
    Recent advancements include continuous flow technology to enhance reaction control, scalability, and safety. This method allows precise control over reaction time, temperature, and reagent mixing, improving yield and purity.

Purification and Isolation

Post-reaction, the crude product is typically purified by:

  • Extraction: Using organic solvents to separate the product from aqueous impurities.
  • Drying: Over anhydrous magnesium sulfate or sodium sulfate.
  • Chromatography: Silica gel column chromatography to achieve high purity.
  • Crystallization: From suitable solvents to obtain solid product.

Comparative Data Table of Preparation Methods

Method Brominating Agent Initiator/Condition Solvent Yield (%) Advantages Disadvantages
Radical bromination with NBS N-bromosuccinimide Benzoyl peroxide, reflux Carbon tetrachloride 80-90 High selectivity, mild conditions Use of toxic solvent
Direct bromination with Br2 Molecular bromine Controlled addition Toluene or CCl4 60-75 Simple reagents Less selective, side reactions
Photochemical bromination NBS or Br2 UV light irradiation Toluene 85-90 Faster reaction, better control Requires UV equipment
Continuous flow bromination NBS Controlled flow reactor Various organic solvents 90+ Scalable, safe, efficient Requires specialized equipment

Research Findings and Optimization

  • Selectivity and Yield:
    Studies indicate that NBS-mediated radical bromination under reflux in carbon tetrachloride with benzoyl peroxide yields the highest purity and selectivity for 1-(bromomethyl)-2-chloro-3-methoxybenzene.

  • Reaction Kinetics:
    The reaction follows a radical chain mechanism, and initiation rate significantly affects yield. Photochemical initiation reduces side reactions by providing controlled radical generation.

  • Environmental and Safety Considerations: Continuous flow methods reduce exposure to hazardous reagents and improve waste management, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-chloro-3-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and benzyl alcohol derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-chloro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-chloro-3-methoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In electrophilic aromatic substitution, the benzene ring’s electron density is altered by the substituents, directing incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The compound’s reactivity and applications differ significantly from analogs based on substituent positions and functional groups. Key comparisons include:

Compound Name Substituents (Positions) Key Differences in Reactivity/Applications Reference
1-Bromo-2-chloro-3-methoxybenzene Br (1), Cl (2), OCH₃ (3) Bromine directly attached to ring; less alkylation potential.
1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene CH₂Br (1), Cl (2), SO₂CH₃ (4) Sulfonyl group enhances electron-withdrawing effects.
1-Bromo-3-(bromomethyl)-2-[(3-chlorophenyl)methoxy]benzene CH₂Br (3), Br (1), Cl-C₆H₄-OCH₂ (2) Dual bromine sites increase cross-coupling potential.
1-(Bromomethyl)-4-fluorobenzene CH₂Br (1), F (4) Fluorine’s electronegativity directs regioselectivity.

Key Observations :

  • The bromomethyl group (-CH₂Br) in the target compound enhances its utility as an alkylating agent compared to simple bromobenzene derivatives .
  • Methoxy and chlorine substituents create a balance of electron-donating and withdrawing effects, enabling controlled reactivity in electrophilic substitutions .

Yield and Selectivity :

  • Steric hindrance from the 1,2,3-substituent arrangement may reduce reaction yields compared to less-substituted analogs (e.g., 1-(bromomethyl)-4-fluorobenzene) .

Physical and Chemical Properties

Property 1-(Bromomethyl)-2-chloro-3-methoxybenzene (Estimated) 3-Bromochlorobenzene () 1-Bromo-3-(bromomethyl)-2-[(3-chlorophenyl)methoxy]benzene ()
Molecular Weight ~235.5 g/mol 191.45 g/mol 390.5 g/mol
Boiling/Melting Point Higher due to polar substituents 196–198°C (melting) Not reported; likely high due to multiple halogens
Stability Sensitive to light/moisture Stable under standard conditions Likely less stable due to multiple reactive sites

Biological Activity

1-(Bromomethyl)-2-chloro-3-methoxybenzene, also known as Bromomethyl-2-chloro-3-methoxybenzene , is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10BrClO
  • Molecular Weight : 251.54 g/mol
  • Structural Formula :
Br CH2C6H3(Cl)(OCH3)\text{Br CH}_2-\text{C}_6\text{H}_3(\text{Cl})(\text{OCH}_3)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules, which may lead to the inhibition of key enzymatic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that halogenated compounds exhibit significant antimicrobial properties. The presence of bromine and chlorine in this compound enhances its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Research has shown that similar halogenated compounds can induce apoptosis in cancer cells. The compound may trigger cellular stress responses leading to programmed cell death in certain cancer cell lines .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of this compound could exhibit neuroprotective effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various halogenated benzene derivatives, including this compound, demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations as low as 50 µg/mL for certain strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

Q & A

Q. What are the critical considerations for synthesizing 1-(Bromomethyl)-2-chloro-3-methoxybenzene?

  • Methodological Answer : Synthesis typically involves bromination of a precursor like 2-chloro-3-methoxytoluene using reagents such as N-bromosuccinimide (NBS) under radical initiation. Key parameters include:
  • Reagent stoichiometry : Maintain a 1:1 molar ratio of precursor to brominating agent to minimize side products.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and stability .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to the compound’s sensitivity to heat.
  • Safety : Use inert atmospheres (N₂/Ar) to prevent decomposition and handle in fume hoods due to volatile brominated byproducts .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Temperature : Store at 2–4°C to prevent thermal degradation. Avoid repeated freeze-thaw cycles .
  • Light sensitivity : Use amber glass vials to protect against photolytic cleavage of the C-Br bond.
  • Moisture control : Seal containers with desiccants (e.g., silica gel) to avoid hydrolysis of the bromomethyl group .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) should show distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and bromomethyl protons (δ 4.5–4.7 ppm). ¹³C NMR confirms the quaternary carbon adjacent to Br (~δ 35 ppm) .
  • GC-MS : Use electron ionization (EI) mode with a low-polarity column (e.g., DB-5) to detect molecular ion peaks (expected m/z ~234.5) and fragmentation patterns (loss of Br, Cl) .

Advanced Research Questions

Q. How do substituent positions influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Steric effects : The methoxy group at the 3-position creates steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize the palladium catalyst.
  • Electronic effects : The electron-withdrawing Cl at the 2-position activates the bromomethyl group for nucleophilic substitution but may slow oxidative addition in Pd-catalyzed reactions.
  • Optimization : Screen solvents (toluene > DMF) and bases (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side reactions. Yields typically range from 40–70% under optimized conditions .

Q. How can discrepancies in melting point data be resolved across literature sources?

  • Methodological Answer :
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; even 2% contamination can alter melting points by 5–10°C.
  • Crystallization methods : Recrystallize from ethanol/water (7:3 v/v) and compare DSC thermograms to isolate polymorphic forms.
  • Literature cross-check : Compare with analogs like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (mp 129–130°C) to identify systematic errors in measurement protocols .

Q. What strategies mitigate decomposition during catalytic applications?

  • Methodological Answer :
  • Additive screening : Include radical scavengers (e.g., BHT) to inhibit undesired bromine radical pathways.
  • Low-temperature catalysis : Perform reactions at –20°C in THF to stabilize the bromomethyl group while maintaining catalyst turnover .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., HBr release at ~2650 cm⁻¹) and adjust conditions dynamically .

Data Contradiction Analysis

Q. Table 1. Conflicting Physical Properties from Literature

PropertyReported Value 1Reported Value 2Resolution Strategy
Boiling Point220–221°C Not reported Validate via reduced-pressure distillation (1–5 mmHg)
Density (20°C)1.495 g/cm³ 1.72 g/cm³ Measure via pycnometry with purity >99%
Refractive Index1.5470 1.563 (analog) Use Abbe refractometer at controlled temperature

Key Takeaway : Discrepancies often arise from impurities or methodological differences. Always cross-validate with orthogonal techniques.

Safety and Handling Protocol

  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory.
  • Spill management : Neutralize brominated residues with sodium bicarbonate before disposal .
  • Waste disposal : Collect in halogenated waste containers and incinerate at >1,000°C to prevent dioxin formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-chloro-3-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-chloro-3-methoxybenzene

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